3-chloro-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
3-chloro-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
3-chloro-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N5O5/c1-32-11-6-9(5-10(7-11)28(30)31)24-18(29)16-15(20)17-25-12(13-3-2-4-33-13)8-14(19(21,22)23)27(17)26-16/h2-8H,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIREOJCUSVQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the trifluoromethyl group, and subsequent functionalization with the furan, methoxy, and nitro groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. .
Scientific Research Applications
3-chloro-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the nitro and methoxy groups can modulate its electronic properties. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. For example:
3-chloro-5-(furan-2-yl)-N-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the nitro group, which may affect its reactivity and binding properties.
3-chloro-5-(furan-2-yl)-N-(3-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the methoxy group, which may influence its electronic properties. The uniqueness of 3-chloro-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its combination of functional groups, which can provide a balance of reactivity, stability, and binding affinity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
